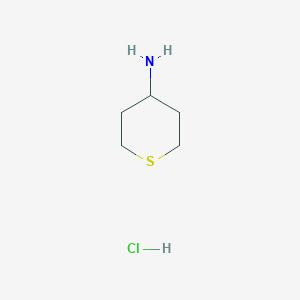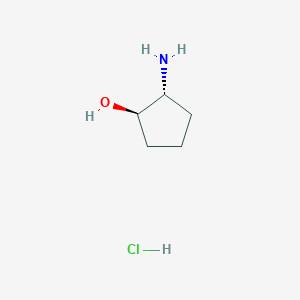
trans-2-Aminocyclopentanol hydrochloride
Vue d'ensemble
Description
trans-2-Aminocyclopentanol hydrochloride is a chemical compound that has been the subject of various studies due to its potential applications in medicinal chemistry and as a building block for more complex molecules. The compound is characterized by the presence of an amino group and a hydroxyl group on a cyclopentane ring, making it a versatile intermediate for chemical syntheses.
Synthesis Analysis
The synthesis of trans-2-aminocyclopentanol derivatives has been efficiently achieved through a chemoenzymatic protocol. This method involves the synthesis of a racemic precursor followed by a lipase-catalyzed resolution to obtain both enantiomers of the compound. The enantiopure compounds are then further modified through protection-deprotection reactions to yield a variety of substituted derivatives .
Molecular Structure Analysis
The molecular structure of trans-2-aminocyclopentanol hydrochloride and its derivatives is crucial for their chemical reactivity and biological activity. The stereochemistry of the compound, particularly the trans configuration of the amino and hydroxyl groups, is important for the subsequent chemical transformations and potential biological interactions.
Chemical Reactions Analysis
trans-2-Aminocyclopentanol has been shown to undergo various chemical reactions. For instance, it can condense with formaldehyde to form specific isomers of dioxadiazecines, which are ring-fused structures. The reaction outcomes are influenced by factors such as ring strain, which varies with the size of the cycloalkanol involved in the reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of trans-2-aminocyclopentanol hydrochloride are influenced by its functional groups and molecular structure. These properties determine the compound's solubility, stability, and reactivity, which are essential for its practical applications in chemical syntheses and pharmaceutical research.
Relevant Case Studies
Case studies involving trans-2-aminocyclopentanol hydrochloride often focus on its role as an intermediate in the synthesis of biologically active compounds. For example, derivatives of trans-2-aminocyclopentanol have been used in the preparation of antidotes for anticholinesterase poisoning, demonstrating the compound's relevance in medicinal chemistry . Additionally, the compound's enantiomers have been utilized in the synthesis of macrocyclic compounds, which have potential applications in materials science and catalysis .
Applications De Recherche Scientifique
Ligand and Pharmaceutical Precursor Syntheses Another study highlighted the synthesis of both enantiomers of cis- and trans-2-aminocyclopentanol. These compounds serve as valuable building blocks for various ligands and pharmaceuticals. The process involved stereospecific syntheses of racemic aminocycloalkanol precursors and lipase-catalyzed kinetic resolution, resulting in enantiopure (R,R)-amino acetates and (S,S)-amino alcohols (González‐Sabín et al., 2013).
Optical Activity and Ligand Applications A separate research effort focused on obtaining optically active trans‐2‐(N,N‐dialkylamino)cyclopentanols and their acetate derivatives with high chemical yields and enantiomeric excesses. The resultant compounds were utilized for the synthesis of vesamicol analogs and as ligands for enantioselective reactions (González‐Sabín et al., 2006).
Enzymatic Kinetic Resolution and Asymmetric Syntheses
Preparation of Cyclic trans-β-Amino Alcohols Enantioenriched cyclic β-amino alcohols, including trans-2-aminocyclopentanols, were prepared with high yields using Arthrobacter sp. Lipase/PLAP catalyzed kinetic resolution. The addition of toluene as a co-solvent improved the hydrolysis and enantioselectivity of the process (Rouf et al., 2011).
Enantioselective Synthesis of β-Amino Alcohols A robust transaminase from Mycobacterium vanbaalenii was employed for the synthesis of chiral β-amino alcohols, including trans-2-aminocyclopentanol, through kinetic resolution and asymmetric reductive amination. This approach demonstrated high enantiomeric excesses and conversions, proving the enzyme's robustness for preparing chiral β-amino alcohols (Zhang et al., 2019).
Photodimerization and Structural Analysis
Photodimerization in Aqueous Solution trans-2-Aminocyclopentanol hydrochloride formed a guest-host complex with cucurbit[7]uril (CB[7]), leading to a stereoselective [4+4] photodimerization reaction in aqueous solution. This process yielded exclusively the anti-trans isomer of a particular dimer, with the CB[7] cavity stabilizing the photodimer product (Wang et al., 2006).
Safety And Hazards
Propriétés
IUPAC Name |
(1R,2R)-2-aminocyclopentan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c6-4-2-1-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSXKSSWYSZPGQ-TYSVMGFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-Aminocyclopentanol hydrochloride | |
CAS RN |
68327-11-7 | |
| Record name | (1R,2R)-2-aminocyclopentan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]-(9CI)](/img/structure/B153515.png)

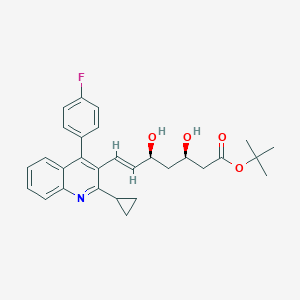
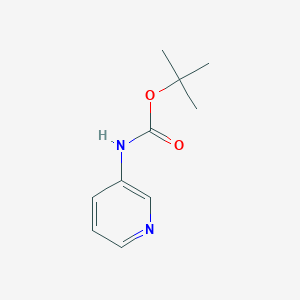
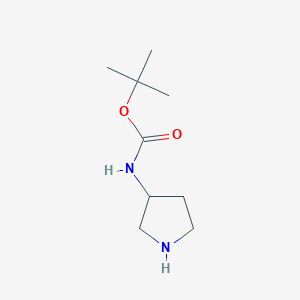
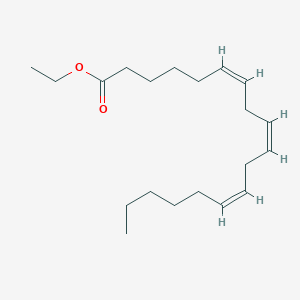
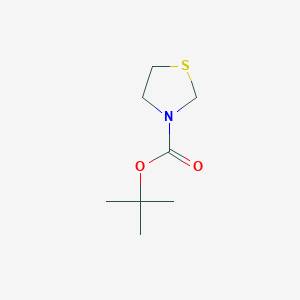
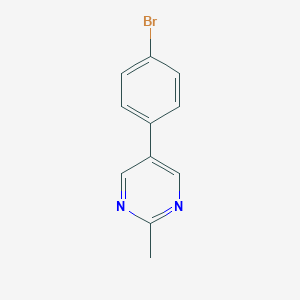
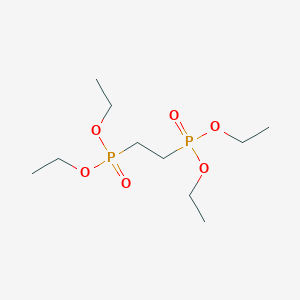
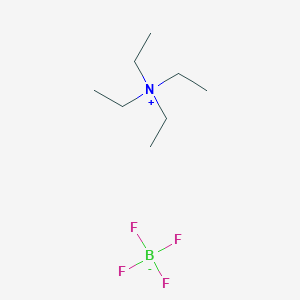
![Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetraone](/img/structure/B153537.png)

